molecular formula C18H24N6O B2577757 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 1795443-12-7

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2577757
CAS No.: 1795443-12-7
M. Wt: 340.431
InChI Key: VEFXTGCHTZFUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(Dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide is a synthetic chemical probe featuring a hybrid architecture combining piperazine and pyridazine heterocycles, designed for advanced pharmaceutical and biological research. The piperazine carboxamide core is a privileged scaffold in drug discovery, frequently employed for its favorable physicochemical properties and its role as a modulator of various biological targets . The incorporation of a dimethylaminopyridazine unit contributes significant hydrogen-bonding capacity and a distinct dipole moment, which can be critical for target engagement and optimizing molecular recognition events . This specific molecular design suggests potential for high-affinity interactions with central nervous system targets, such as fatty acid amide hydrolase (FAAH) or various kinase enzymes, making it a compound of interest for investigating new therapeutic pathways for neurological disorders, oncology, and inflammatory conditions . This product is provided for research use only and is intended solely for laboratory analysis. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-14-6-4-5-7-16(14)20-18(25)24-10-8-23(9-11-24)15-12-17(22(2)3)21-19-13-15/h4-7,12-13H,8-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXTGCHTZFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridazine with dimethylamine to form 6-(dimethylamino)pyridazine. This intermediate is then reacted with N-(2-methylphenyl)piperazine-1-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations, with data derived from the provided evidence:

Compound Name Core Structure Key Substituents Physicochemical Properties/Biological Data Reference
4-(4-Fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide Piperazine-1-carboxamide 4-Fluorophenyl (electron-withdrawing) Noted in Reagent Standard catalog (RK390754)
N-(2-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide Piperazine-1-carboxamide 2-Chlorophenyl, indol-4-yl IC₅₀ = 100,000 nM for cytoplasmic aspartate aminotransferase
N-(3-Fluoro-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A28) Piperazine-1-carboxamide 3-Fluoro-2-methylphenyl, quinazolinone-methyl Melting point: 199.1–201.4°C; Yield: 51.2%
4-(5-Cyanopyridin-2-yl)-N-(4-methylbenzyl)piperazine-1-carboxamide (Compound 24) Piperazine-1-carboxamide 5-Cyanopyridin-2-yl (electron-withdrawing), 4-methylbenzyl NMR and LC-MS data confirmed structure
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide Piperazine-1-carboxamide 4-Chlorophenyl, triazolopyridazinyl CAS: 904576-65-4; potential heterocyclic interactions

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing substituents like cyano (Compound 24, ) or chloro (A4, ). Dimethylamino may enhance solubility and π-cation interactions but reduce metabolic stability compared to halogens.
  • Aromatic Heterocycles: Pyridazine (target compound) vs. triazolopyridazine () or quinazolinone (A28, ) alters binding pocket compatibility. Pyridazine’s smaller size may favor interactions in tighter receptor cavities.
  • Carboxamide Linker : Critical for maintaining receptor affinity, as removal of the carbonyl group in analogs reduced D3 receptor binding by >100-fold .

Pharmacological and Binding Comparisons

Dopamine Receptor Selectivity
  • Analogs with 2-methylphenyl groups (e.g., target compound) show structural similarity to N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides, which exhibit >1,000-fold D3/D2 receptor selectivity due to interactions with the E2 loop . The 2-methylphenyl group in the target compound may similarly enhance selectivity via steric hindrance at D2 receptors.
Enzyme Inhibition
  • Substitution at the phenyl ring significantly impacts activity. For example, 4-(1H-Indol-4-yl)-N-(2-methylphenyl)piperazine-1-carboxamide (IC₅₀ = 100,000 nM) shows weaker aspartate aminotransferase inhibition compared to chlorophenyl analogs, suggesting methyl groups reduce enzyme affinity .

Biological Activity

The compound 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C21H28ClN5O2
  • Molar Mass : 417.94 g/mol
  • CAS Number : 1185295-72-0

The compound features a piperazine core substituted with a pyridazinyl and a methylphenyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on various enzymes and cellular pathways. Notably, it has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1, which are involved in sterol biosynthesis in pathogens like Leishmania species.

Enzyme Inhibition Studies

Research indicates that derivatives of piperazine compounds, including this one, can act as potent inhibitors of CYP51, which is crucial for the survival of certain pathogens. The inhibition of CYP5122A1 was also noted but with varying potency across different analogs. For instance, compounds structurally related to the target compound displayed strong inhibition against CYP51 but were less effective against CYP5122A1 .

Study 1: Inhibition of Leishmania Growth

In a study focusing on the antiparasitic effects, compounds similar to 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide demonstrated significant inhibition of Leishmania donovani promastigote growth. The most effective analogs showed EC50 values in the low micromolar range, indicating potential for therapeutic application against leishmaniasis .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related piperazine derivatives. The results indicated that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Biological Activities

CompoundTarget EnzymeInhibition TypeEC50 (µM)MIC (mg/mL)
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamideCYP51Strong InhibitorLow Micromolar-
Related Piperazine DerivativeCYP5122A1Moderate Inhibitor--
Analog Compound-Antimicrobial (S. aureus)-0.0039 - 0.025

The mechanism by which this compound exerts its biological effects appears to involve the disruption of sterol biosynthesis pathways in target organisms. By inhibiting key enzymes like CYP51, it leads to an accumulation of toxic sterol intermediates, ultimately impairing the growth and viability of pathogens such as Leishmania .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.